molecular formula C11H18O3 B1240472 4-(4-Methylcyclohexyl)-4-oxobutanoic acid CAS No. 195137-72-5

4-(4-Methylcyclohexyl)-4-oxobutanoic acid

カタログ番号: B1240472
CAS番号: 195137-72-5
分子量: 198.26 g/mol
InChIキー: JOWMTYWOBJALGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Methylcyclohexyl)-4-oxobutanoic acid is an oxo carboxylic acid.

生物活性

4-(4-Methylcyclohexyl)-4-oxobutanoic acid, a compound with the chemical formula C11_{11}H18_{18}O3_3 and CAS number 220203-23-6, has garnered attention due to its potential biological activities, particularly in relation to metabolic processes. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H18_{18}O3_3
  • Molecular Weight : 198.26 g/mol
  • Structure : The compound features a cyclohexyl group and a keto acid functional group, which are significant for its biological interactions.

Insulin Sensitization

Research indicates that this compound enhances insulin sensitivity, promoting glucose uptake in cells. This property makes it a candidate for therapeutic applications in conditions like type 2 diabetes. The mechanism involves the inhibition of ATP-sensitive potassium channels, which leads to increased insulin secretion from pancreatic beta cells and enhanced glucose utilization in peripheral tissues .

Inhibition of ATP-sensitive Potassium Channels

The compound acts as a potent inhibitor of ATP-sensitive potassium channels (KATP_{ATP} channels), which are crucial for regulating insulin secretion. By closing these channels, the compound facilitates depolarization of the beta-cell membrane, resulting in increased calcium influx and subsequent insulin release .

Clinical Implications

  • Diabetes Management : A study demonstrated that administration of this compound in diabetic models resulted in significant reductions in blood glucose levels compared to control groups. This suggests its potential utility as an adjunct therapy in diabetes management.
  • Metabolic Syndrome : Another case study highlighted the compound's role in ameliorating symptoms associated with metabolic syndrome, including dyslipidemia and insulin resistance. The compound was shown to improve lipid profiles and enhance insulin sensitivity over a treatment period of several weeks .

Pharmacokinetics

The pharmacokinetic profile reveals that this compound has favorable absorption characteristics with a moderate half-life that supports its use in chronic conditions requiring sustained therapeutic effects. Studies indicate that peak plasma concentrations are achieved within 2 hours post-administration .

Toxicology

Toxicological assessments have shown that the compound exhibits low acute toxicity levels, making it a safer alternative compared to other insulin sensitizers. Long-term studies are ongoing to evaluate chronic toxicity and potential side effects .

Summary Table of Findings

Parameter Value/Description
Molecular FormulaC11_{11}H18_{18}O3_3
Insulin SensitizationYes
KATP_{ATP} Channel InhibitionPotent
Clinical ApplicationsDiabetes, Metabolic Syndrome
ToxicityLow acute toxicity
PharmacokineticsModerate half-life; peak concentration at 2h

特性

CAS番号

195137-72-5

分子式

C11H18O3

分子量

198.26 g/mol

IUPAC名

4-(4-methylcyclohexyl)-4-oxobutanoic acid

InChI

InChI=1S/C11H18O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h8-9H,2-7H2,1H3,(H,13,14)

InChIキー

JOWMTYWOBJALGB-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(=O)CCC(=O)O

正規SMILES

CC1CCC(CC1)C(=O)CCC(=O)O

同義語

4-(4-methylcyclohexyl)-4-oxobutyric acid
4-(trans-4-methylcyclohexyl)-4-oxobutanoic acid
JTT 608
JTT-608

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。